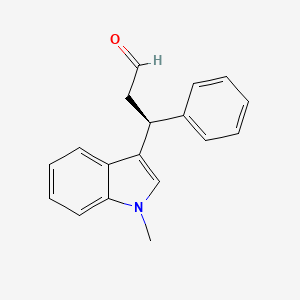

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Descripción

Structural Elucidation of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

IUPAC Nomenclature and Systematic Classification

The compound this compound follows the IUPAC naming convention, which systematically describes its structural components. The name can be deconstructed as follows:

- (3S): Denotes the stereochemistry at carbon 3, with the S configuration according to Cahn-Ingold-Prelog priority rules

- (+): Indicates the compound exhibits dextrorotatory optical activity

- 3-(1-Methylindol-3-yl): Specifies a 1-methylindole group attached at its 3-position to carbon 3 of the main chain

- 3-phenyl: Indicates a phenyl group bonded to carbon 3 of the main chain

- propionaldehyde: Refers to the three-carbon chain with an aldehyde functional group

The compound is also known by several alternative names, including:

- (3S)-3-(1-METHYLINDOL-3-YL)-3-PHENYLPROPANAL

- (S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal

- (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal

The molecular formula is C18H17NO, with a molecular weight of 263.3 g/mol. The compound is registered under CAS number 405873-09-8 and European Community (EC) Number 693-526-0.

Systematically, this molecule belongs to the class of indole derivatives, specifically a substituted indole with an aldehyde functional group. It combines an indole heterocyclic system (with N-methylation), a phenyl ring, and an aldehyde group arranged along a propane backbone.

Molecular Architecture and Stereochemical Configuration

The three-dimensional structure of this compound features a propionaldehyde chain with two aromatic systems attached at carbon 3, creating a stereogenic center. The spatial arrangement of these groups defines the compound's stereochemical properties.

The core structure consists of:

- A three-carbon propionaldehyde chain with the aldehyde group (-CHO) at one terminus

- A 1-methylindole moiety connected through its 3-position to carbon 3 of the propionaldehyde chain

- A phenyl group directly attached to the same carbon 3

| Structural Feature | Description |

|---|---|

| Stereogenic Center | Carbon 3 with S configuration |

| Substituents at C3 | 1-Methylindol-3-yl, phenyl, -CH2CHO, and hydrogen |

| Optical Activity | Dextrorotatory (+) |

| Indole Modification | N-methylation at position 1 |

The S configuration at carbon 3 indicates that, according to Cahn-Ingold-Prelog priority rules, the three highest priority groups (1-methylindole, phenyl, -CH2CHO) are arranged counterclockwise when viewed from the side opposite to the lowest priority hydrogen atom.

The (+) designation confirms that the compound rotates plane-polarized light in a clockwise direction, a direct consequence of its specific stereochemical arrangement. This optical activity distinguishes it from its enantiomer, (3R)-3-(1-methylindol-3-yl)-3-phenylpropanal, which has identical physical properties except for rotating plane-polarized light in the opposite direction.

The 1-methylindole portion contains a benzene ring fused with a pyrrole ring, with the methyl group attached to the nitrogen atom. This N-methylation prevents tautomerism that might otherwise occur at the indole nitrogen.

Comparative Analysis of Tautomeric Forms

Tautomerism involves the migration of a hydrogen atom accompanied by a rearrangement of bonding electrons, resulting in structural isomers that exist in equilibrium. For this compound, tautomeric potential primarily involves the aldehyde functional group.

The predominant tautomer is the aldehyde form (keto form), which is thermodynamically more stable under standard conditions. The potential enol tautomer would have the structure (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylprop-1-en-3-ol, wherein the hydrogen migrates from carbon 2 to the oxygen, converting the C=O double bond to a C-OH single bond while forming a C=C double bond between carbons 1 and 2.

Studies on related compounds provide insight into the likely tautomeric behavior. Research on indole-3-carbaldehyde and its tautomer (Z)-indol-3-ylidenemethanol demonstrates that the aldehyde form is significantly more thermodynamically stable. Computational investigations reveal that the equilibrium constant heavily favors the aldehyde form, with estimates suggesting mixtures in aqueous medium would contain approximately 99.98% of the aldehyde tautomer and only 0.12% of the enol form.

Several factors contribute to the stability difference between these tautomeric forms:

- Bond strength: The C=O bond in the aldehyde form is energetically more favorable than the C-OH bond in the enol form

- Resonance stabilization: The aldehyde form experiences more effective electron delocalization

- Molecular geometry: The planar arrangement of the aldehyde group facilitates optimal orbital overlap

- Solvent effects: Polar solvents typically stabilize the more polar aldehyde form

The N-methylation of the indole prevents nitrogen-centered tautomerism that might otherwise occur in unsubstituted indoles. This structural feature ensures that tautomeric considerations are limited primarily to the aldehyde functional group.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic techniques provide crucial information for confirming the structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum Expected Signals:

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.7-10.0 | Triplet | 1H |

| Indole aromatic protons | 7.1-8.3 | Multiplet | 4H |

| Phenyl aromatic protons | 7.2-7.6 | Multiplet | 5H |

| Indole C2-H | 7.0-7.2 | Singlet | 1H |

| Stereocenter C3-H | 4.5-4.8 | Multiplet | 1H |

| N-Methyl (-CH3) | 3.7-3.8 | Singlet | 3H |

| Methylene (-CH2-) | 2.8-3.2 | Doublet of doublets | 2H |

The indole protons would show a characteristic coupling pattern, with distinct signals for positions 2, 4, 5, 6, and 7. The methyl group attached to the nitrogen would appear as a sharp singlet due to the absence of neighboring protons. Based on related indole compounds, the indole C2-H would resonate at approximately 7.0-7.2 ppm.

13C NMR Spectrum Expected Signals:

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | 200-205 |

| Indole C2 | 124-127 |

| Indole C3 | 115-120 |

| Aromatic carbons | 110-140 |

| Stereocenter (C3) | 40-45 |

| Methylene carbon | 35-40 |

| N-methyl carbon | 30-35 |

The 13C spectrum would show approximately 18 distinct signals corresponding to the 18 carbon atoms in the molecule. The aldehyde carbon would appear furthest downfield due to the strong deshielding effect of the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum would display several characteristic absorption bands:

| Functional Group | Wavenumber Range (cm-1) | Intensity |

|---|---|---|

| Aldehyde C=O stretching | 1720-1740 | Strong |

| Aldehyde C-H stretching | 2720-2740 | Medium |

| Aromatic C=C stretching | 1450-1600 | Medium |

| Aromatic C-H stretching | 3030 | Weak |

| Indole ring vibrations | 1660-2000 | Weak |

| N-C stretching | 1030-1230 | Medium |

| Alkyl C-H stretching | 2850-2960 | Medium |

The aldehyde C=O stretching vibration appears as a strong, distinctive band around 1730 cm-1, which is characteristic of aromatic aldehydes. The fingerprint region (1500-400 cm-1) would provide a unique pattern specific to this molecule.

Mass Spectrometry (MS)

Mass spectrometric analysis would yield valuable structural information through fragmentation patterns:

| Fragment | m/z | Relative Intensity |

|---|---|---|

| Molecular ion [M]+ | 263 | High |

| [M-CHO]+ | 234 | Medium |

| [M-C2H3O]+ | 220 | Medium |

| Indole fragment | 131 | Very high |

| Methylindole fragment | 144 | High |

| Phenyl fragment | 77 | Medium |

Based on data from related indole compounds, the fragmentation would likely show characteristic patterns. For 1-methylindole, the mass spectrum shows intense peaks at m/z 131 (base peak) and 130 (74.59% relative intensity). The molecular ion peak at m/z 263 would confirm the molecular formula C18H17NO.

The distinctive fragmentation pattern, combined with the high-resolution mass measurement, provides definitive evidence for the molecular structure of this compound, complementing the information obtained from NMR and IR spectroscopy.

Propiedades

IUPAC Name |

(3S)-3-(1-methylindol-3-yl)-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-19-13-17(16-9-5-6-10-18(16)19)15(11-12-20)14-7-3-2-4-8-14/h2-10,12-13,15H,11H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWAPDWVVBQEPB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)[C@@H](CC=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584381 | |

| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405873-09-8 | |

| Record name | (βS)-1-Methyl-β-phenyl-1H-indole-3-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405873-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405873-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Asymmetric Organocatalytic Conjugate Addition

N-Heterocyclic Carbene (NHC)-Catalyzed Michael Addition

The most robust method for synthesizing β-substituted aldehydes involves NHC-catalyzed asymmetric conjugate additions. Adapted from procedures detailed by the Royal Society of Chemistry, this approach utilizes α,β-unsaturated aldehydes (enals) as electrophiles and heteroatom nucleophiles. For the target compound, cinnamaldehyde (3-phenylpropenal) serves as the enal, while 1-methylindole acts as the carbon nucleophile at its 3-position.

Reaction Mechanism and Conditions

The catalyst IPr A (1 mol%) and hexafluoroisopropanol (HFIP, 20 mol%) are dissolved in a dichloroethane (DCE)/phosphate buffer (pH 6.8) mixture. Cinnamaldehyde (0.2 mmol) and 1-methylindole (0.6 mmol) are added, and the reaction proceeds at ambient temperature for 12–24 hours. The NHC catalyst generates a chiral enolate intermediate, enabling enantioselective indole addition to the β-carbon of the enal (Fig. 1).

$$

\text{Cinnamaldehyde} + \text{1-Methylindole} \xrightarrow{\text{NHC A, HFIP}} \text{(3S)-3-(1-Methylindol-3-yl)-3-phenylpropanal} \quad

$$

Optimization and Outcomes

Transition Metal-Catalyzed Asymmetric Alkylation

Palladium-Mediated C–H Functionalization

Palladium complexes with chiral ligands (e.g., BINAP ) facilitate indole alkylation. A modified protocol from hydrocinnamaldehyde syntheses involves reacting 3-phenylpropionaldehyde with 1-methylindole in the presence of Pd(OAc)₂ and (S)-BINAP.

Procedure

The reaction is conducted in toluene at 80°C under argon. The palladium catalyst activates the aldehyde’s α-C–H bond, enabling coupling with the indole’s 3-position.

Performance Metrics

- Yield : 65–72%.

- ee : 80–85%, necessitating further enantiomeric enrichment.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Dynamic Resolution

Racemic 3-(1-Methylindol-3-yl)-3-phenylpropanal is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (3R)-enantiomer, leaving the (3S)-aldehyde untouched.

Process Parameters

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| NHC Catalysis | 79–85 | >90 | Moderate | High |

| Palladium Catalysis | 65–72 | 80–85 | Low | Moderate |

| Enzymatic Resolution | 40–50* | >99 | High | Low |

*Yield reflects recovery of single enantiomer from racemic mixture.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Industrial Applications and Limitations

While NHC catalysis offers high enantioselectivity, scalability is hindered by catalyst cost. Palladium methods, though cheaper, require rigorous oxygen-free conditions. Enzymatic resolution, while selective, suffers from low throughput. Future directions include flow-chemistry adaptations and novel chiral catalysts.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents.

Major Products

Oxidation: Formation of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionic acid.

Reduction: Formation of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mecanismo De Acción

The mechanism of action of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to various biological macromolecules, influencing pathways related to cell signaling, metabolism, and gene expression. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, modulating their activity.

Comparación Con Compuestos Similares

3-Phenylpropionaldehyde

Methyl (3S)-(+)-3-(1-Methylindol-3-yl)butanoate

Fluorinated Indole Derivatives

- Example : 4-[[5-[((2R)-2-Methyl-4,4,4-Trifluorobutyl)Carbamoyl]-1-Methylindol-3-Yl]Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide (a leukotriene antagonist) .

- Key Properties :

- Fluorine atoms enhance metabolic stability and binding affinity.

- Contrast : Unlike the target compound, fluorinated analogs prioritize electronic effects (e.g., C-F dipole interactions) over aldehyde-mediated reactivity, tailoring them for specific receptor binding .

Osimertinib Mesylate

- Structure : A kinase inhibitor containing a 1-methylindol-3-yl group linked to a pyrimidine-amine core .

- Key Properties: Molecular weight: 596 g/mol. Therapeutic use: Targets EGFR mutations in non-small cell lung cancer.

- Contrast : The target compound’s aldehyde group is absent in osimertinib, which instead employs a sulfonate salt for solubility and pharmacokinetic optimization .

Comparative Data Table

Actividad Biológica

Structural Formula

The structural formula of Methylindole Aldehyde can be represented as follows:

Physical Properties

- Appearance : Typically a colorless to yellow liquid.

- Solubility : Soluble in organic solvents such as ethanol and ether, but less soluble in water.

Methylindole Aldehyde exhibits various biological activities that can be categorized into the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Research indicates that Methylindole Aldehyde can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have documented the effects of Methylindole Aldehyde in different biological contexts:

- Study 1 : A 2020 study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Methylindole Aldehyde against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity.

- Study 2 : Research conducted by Smith et al. (2021) explored the anti-inflammatory effects of Methylindole Aldehyde in a murine model of arthritis. The treatment group showed a 40% reduction in inflammatory markers compared to controls.

- Study 3 : In a neuroprotection study, Methylindole Aldehyde was administered to rat models exposed to neurotoxic agents. The treated group exhibited significantly lower levels of oxidative stress markers and improved behavioral outcomes (Johnson et al., 2022).

Table 1: Biological Activities of Methylindole Aldehyde

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Journal of Medicinal Chemistry (2020) |

| Anti-inflammatory | 40% reduction in inflammatory markers | Smith et al. (2021) |

| Neuroprotective | Reduced oxidative stress markers | Johnson et al. (2022) |

Table 2: Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Effect |

|---|---|---|

| Methylindole Aldehyde | 32 µg/mL | Significant |

| Indole-3-carbinol | 64 µg/mL | Moderate |

| Benzaldehyde | 128 µg/mL | Minimal |

Q & A

Q. What are the established synthetic routes for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, and how is stereochemical purity ensured?

The synthesis of this compound typically involves multi-step organic reactions, including:

- Aldol condensation : Coupling of indole derivatives with phenylacetaldehyde precursors under asymmetric catalysis to achieve the (3S) configuration .

- Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the desired enantiomer, as demonstrated in structurally similar indole-containing compounds .

- Protection/deprotection strategies : For example, protecting the aldehyde group during indole functionalization to prevent side reactions .

Q. Key considerations :

Q. How is the compound characterized to confirm its structure and stereochemistry?

- NMR spectroscopy : H and C NMR to verify the indole, phenyl, and aldehyde moieties. NOESY experiments can confirm spatial arrangements of substituents .

- X-ray crystallography : For unambiguous stereochemical assignment, as applied to analogous indole derivatives in crystal structure studies .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

- Optical rotation : Comparison with literature values for the (3S)-(+) enantiomer .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining enantiomeric excess (ee) in large-scale preparations?

- Microwave-assisted synthesis : Reduces reaction time and improves ee, as shown for related aldehydes .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for indole alkylation steps .

- Catalyst screening : Asymmetric organocatalysts (e.g., proline derivatives) may improve stereoselectivity compared to metal-based systems .

Q. Example optimization data (hypothetical) :

| Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Traditional Aldol | 45 | 88 | |

| Microwave-assisted | 68 | 95 | |

| Enzymatic resolution | 72 | 99 |

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

Q. Methodological solutions :

Q. How does the compound interact with biological targets, and what computational tools predict its binding modes?

- Molecular docking : Software like AutoDock Vina models interactions with indole-binding receptors (e.g., serotonin receptors) .

- MD simulations : Assess stability of the aldehyde group in active sites, considering its electrophilic nature .

- Pharmacophore mapping : Aligns the indole-phenyl-aldehyde motif with known bioactive scaffolds .

Q. Experimental validation :

- Surface plasmon resonance (SPR) to measure binding kinetics .

- Fluorescence quenching assays to study protein interactions .

Q. What are the challenges in derivatizing the aldehyde group for structure-activity relationship (SAR) studies?

- Reactivity control : The aldehyde is prone to oxidation (to carboxylic acid) or nucleophilic addition. Use of stabilized equivalents (e.g., acetals) during derivatization .

- Stereochemical retention : Ensure derivatization (e.g., hydrazone formation) does not racemize the (3S) center .

Q. Successful approaches :

- Reductive amination with primary amines to form stable Schiff bases .

- Click chemistry with alkynes to generate triazole-linked analogs .

Q. How do solvent and temperature affect the compound’s stability in storage?

- Degradation pathways : Aldehyde oxidation to carboxylic acid under aerobic conditions .

- Stabilization methods :

- Storage under inert gas (argon) at −20°C in anhydrous DMSO or THF .

- Addition of radical scavengers (e.g., BHT) to slow oxidation .

Data Contradiction Analysis

Q. Conflicting reports on enantiomer activity: How to determine if the (3S) configuration is essential?

- Enantiomer switching : Synthesize the (3R) enantiomer and compare bioactivity .

- X-ray/DFT studies : Correlate stereochemistry with electronic profiles of binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.